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Compound of Interest

Compound Name:
Potassium N-

methyldithiocarbamate

CAS No.: 137-41-7

Cat. No.: B085712

Get Quote

Part 1: Executive Summary & Chemical Context
Potassium N-methyldithiocarbamate (Metam Potassium) is a broad-spectrum soil fumigant

used to control nematodes, fungi, and weeds. Unlike its sodium analog (Metam Sodium), the

potassium salt is often preferred in crops where sodium accumulation is detrimental.

From a spectroscopic standpoint, the molecule presents a unique challenge due to its ionic

nature and the partial double-bond character of the

bond, which can lead to restricted rotation. This guide provides a definitive reference for the
NMR characterization of Metam Potassium, distinguishing the pure active ingredient (AI) from
its primary decomposition product, methyl isothiocyanate (MITC).

Structural Identity[1][2][3]
Formula:
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Molecular Weight: 145.29 g/mol

Key Functional Group: Dithiocarbamate anion (

)

Part 2: Synthesis & Sample Preparation (Self-
Validating Protocol)
To ensure accurate spectral data, one must analyze a fresh sample. Dithiocarbamates are

thermodynamically unstable in dilute aqueous solutions, decomposing into MITC. The following

protocol minimizes impurities.

Safety Critical Warning
Carbon Disulfide (

): Extremely flammable (flash point -30°C) and neurotoxic. Use only in a functioning fume
hood.

Exotherm Control: The reaction is highly exothermic. Failure to cool will lead to immediate

decomposition to MITC and elemental sulfur.
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Figure 1: Synthesis pathway for high-purity Metam Potassium sample generation.

Step-by-Step Protocol
Preparation: Dissolve Potassium Hydroxide (KOH, 1.0 eq) in minimal distilled water. Chill to

0°C in an ice-salt bath.

Amine Addition: Add Methylamine (40% aq. solution, 1.0 eq) to the cold KOH solution.
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Controlled Addition (The Validation Step): Add Carbon Disulfide (

, 1.0 eq) dropwise.

Validation: The temperature must not exceed 10°C. If it spikes, stop addition immediately.

Visual Check: The solution should turn from colorless to pale yellow/orange. Darkening

indicates sulfur formation (decomposition).

Isolation: Stir for 1 hour at 5°C. For NMR, use the aqueous concentrate directly or precipitate

with cold acetone if solid is required.

Part 3: 1H NMR Spectral Analysis
The proton NMR spectrum of Metam Potassium is solvent-dependent due to the exchangeable

amine proton.

Solvent A: Deuterium Oxide ( )
This is the standard solvent for ionic dithiocarbamates.

Amine Proton (

): Not observed. It undergoes rapid exchange with

(

peak approx. 4.79 ppm).[1]

Methyl Group (

): Appears as a sharp singlet. The coupling to the NH proton is lost due to exchange.

Solvent B: DMSO-
Used for structural confirmation to observe the NH proton.

Amine Proton (

): Broad singlet or quartet (if coupling persists) downfield, typically
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7.0 - 9.0 ppm.

Methyl Group (

): Appears as a doublet (

) due to coupling with the adjacent NH proton.

Data Summary Table (1H NMR)

Nucleus

Chemical
Shift (

, ppm)

Multiplicity Integral Assignment Solvent

1H 3.10 - 3.20 Singlet (s) 3H

1H 3.15 Doublet (d) 3H DMSO-

1H ~7.5 - 8.5 Broad (br) 1H DMSO-

Impurity 3.33 Singlet -
MITC

(Decomp)
Any

Technical Insight: The presence of a secondary peak at 3.33 ppm indicates the sample has

degraded into Methyl Isothiocyanate (MITC). A pure sample should show only the 3.1-3.2 ppm

resonance.

Part 4: 13C NMR Spectral Analysis
The Carbon-13 spectrum is definitive for confirming the dithiocarbamate salt structure versus

the neutral isothiocyanate.

Key Diagnostic Peak: The Thiocarbonyl ( )
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The carbon of the dithiocarbamate group is extremely deshielded due to the electron-

withdrawing nature of the sulfur and nitrogen atoms. It appears significantly downfield,

distinguishing it from simple carbonyls.

Data Summary Table (13C NMR)

Carbon Environment
Chemical Shift (

, ppm)
Characteristics

Thiocarbonyl (

)
212.0 - 215.0

Very weak intensity

(quaternary C). Diagnostic

peak.

Methyl (

)
33.0 - 35.0 Strong intensity.

Impurity (MITC) 128.9
Isothiocyanate Carbon (

)

Impurity (MITC) 30.5
Methyl Carbon (

)
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Figure 2: Connectivity map correlating chemical structure to diagnostic NMR signals.
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Part 5: Stability & Impurity Profiling
Researchers must be aware that Metam Potassium is an in-situ generator. In aqueous

environments, particularly at lower pH, it establishes an equilibrium with Methyl Isothiocyanate

(MITC).

Decomposition Equation:

NMR Monitoring: To validate the stability of a formulation:

Run a 1H NMR in

.[1]

Integrate the peak at 3.15 ppm (Metam) vs. 3.33 ppm (MITC).

If the 3.33 ppm peak exceeds 2-3% of the total integration, the sample is degraded and

toxicologically distinct from the parent salt.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. rsc.org [rsc.org]

2. Metam-sodium | C2H4NNaS2 | CID 5366415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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